

spectroscopic data of 1,4-Dioxane (NMR, IR, Mass Spec)

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Compound of Interest		
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An In-depth Technical Guide to the Spectroscopic Data of 1,4-Dioxane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,4-Dioxane** (CAS: 123-91-1). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and analytical characterization. This document presents quantitative data in structured tables, details common experimental protocols, and illustrates the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its high molecular symmetry, **1,4-Dioxane** exhibits a remarkably simple NMR spectrum. In its stable chair conformation, all protons and all carbon atoms are chemically and magnetically equivalent, leading to a single resonance peak in both ¹H and ¹³C NMR spectra.[1] [2]

¹H NMR Data

The ¹H NMR spectrum of **1,4-Dioxane** is characterized by a single sharp singlet, as the chemical environment for all eight protons is identical.[1] Consequently, there is no spin-spin coupling between adjacent protons.[1]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.7 ppm	Singlet	8H	-O-CH ₂ -CH ₂ -O-
Note: The chemical			
shift can vary slightly			
depending on the			
solvent used. The			
value of 3.69 ppm is			
commonly cited for			
samples dissolved in			
deuterated chloroform			
(CDCl₃).[1]			

¹³C NMR Data

Similar to the proton NMR, the ¹³C NMR spectrum shows only one signal, confirming the equivalence of the four carbon atoms in the ring.[2]

Chemical Shift (δ)	Assignment
~67 ppm	-O-CH ₂ -CH ₂ -O-
Note: The chemical shift is typically observed around 67 ppm in CDCl ₃ .[3]	

Infrared (IR) Spectroscopy

The IR spectrum of **1,4-Dioxane** is dominated by strong absorptions corresponding to C-H and C-O-C bond vibrations. The region below 1500 cm⁻¹ provides a unique "fingerprint" for the molecule, resulting from complex vibrational modes of the entire structure.[4]



Wavenumber (cm⁻¹)	Intensity	Assignment
2960, 2890	Strong	C-H Stretching
1457	Medium	CH ₂ Deformation (Scissoring)
1322	Medium	CH₂ Wagging
1255	Medium	CH ₂ Twisting
1119	Strong	C-O-C Symmetric Stretching
1057	Strong	Ring Trigonal Deformation
889	Medium	C-C Stretching
872	Strong	C-O-C Asymmetric Stretching
Data compiled from multiple sources.[4][5]		

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **1,4-Dioxane** produces a distinct fragmentation pattern useful for its identification.



Mass-to-Charge Ratio (m/z)	Relative Abundance	Assignment
88	High	[C ₄ H ₈ O ₂] ⁺ (Molecular Ion, M ⁺)
58	High	$[C_2H_2O]^+\cdot + C_2H_4$ (Loss of ethene)
43	Medium	[C ₂ H ₃ O] ⁺
29	Medium	[CHO]+
28	High	[C ₂ H ₄] ⁺ or [CO] ⁺

Note: The molecular ion at m/z 88 is prominent.[6][7] A small M+1 peak at m/z 89 may be observed due to the natural abundance of ¹³C.[6] The base peak can vary depending on the instrument's ionization energy.

Experimental Protocols

The following sections describe generalized protocols for acquiring spectroscopic data for **1,4- Dioxane** in a research setting.

NMR Spectroscopy Protocol

This protocol is suitable for acquiring high-resolution ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - Accurately weigh 5-10 mg of high-purity 1,4-Dioxane.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[3]



- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[1]
- Transfer the resulting solution to a 5 mm NMR tube.
- Instrumentation and Acquisition:
 - Spectra should be recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[3]
 - Maintain the sample temperature at a constant value, typically 298 K (25 °C).[3]
 - For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. A small number of scans (e.g., 8 to 16) is usually sufficient due to the simple spectrum and high proton sensitivity.[3]
 - For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure the carbon signal appears as a sharp singlet.[3] A significantly larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope.[3]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections on the resulting spectrum.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - For ¹H NMR, integrate the signal to confirm the relative proton count.

IR Spectroscopy Protocol (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like **1,4-Dioxane**.[8]

Sample Preparation:



- Ensure the 1,4-Dioxane sample is pure and free of water, as this can interfere with the spectrum.
- No further preparation is typically needed for a liquid sample.
- Instrumentation and Acquisition:
 - Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[8]
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Place a small drop of 1,4-Dioxane onto the ATR crystal, ensuring it completely covers the crystal surface.
 - Acquire the sample spectrum. Typically, 16 to 256 scans are averaged to achieve a good signal-to-noise ratio, with a resolution of 1 to 4 cm⁻¹.[8][9]
- Data Processing:
 - The software will perform a background subtraction.
 - An ATR correction algorithm may be applied to the data to make the spectrum appear more like a traditional transmission spectrum.
 - Label the significant peaks corresponding to the key functional group vibrations.

Mass Spectrometry Protocol (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is the standard method for analyzing volatile compounds like **1,4-Dioxane**.[10]

- Sample Preparation:
 - Prepare a dilute solution of 1,4-Dioxane in a volatile organic solvent (e.g., dichloromethane or methanol). A typical concentration might be in the low μg/mL to ng/mL range.[10]



- Transfer the solution to a 2 mL autosampler vial.
- Instrumentation and Acquisition:
 - Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole).[10]
 - GC Conditions:
 - Column: A mid-polarity column, such as one with a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., TG-624 type), is suitable.[10]
 - Injection: Inject 1 μL of the sample solution in splitless mode to maximize sensitivity.[11]
 - Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[11]
 - Temperature Program: An example program is: hold at 30 °C for 1 minute, then ramp at 8 °C/min to 90 °C, then ramp at 20 °C/min to 200 °C and hold for 4 minutes.[11]
 - MS Conditions:
 - Ionization: Use standard Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Data can be collected in full scan mode (e.g., scanning m/z 25-200) to obtain the full fragmentation pattern. For trace analysis, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 88 and 58) provides higher sensitivity.[10]
- Data Processing:
 - Identify the peak corresponding to 1,4-Dioxane based on its retention time.
 - Examine the mass spectrum of the peak and compare it to a library spectrum (e.g., NIST)
 to confirm the compound's identity.
 - The fragmentation pattern and molecular ion should match the known data for 1,4 Dioxane.

Visualization of Analytical Workflow



The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1,4-Dioxane**.

General Spectroscopic Analysis Workflow Phase 1: Preparation Obtain High-Purity 1,4-Dioxane Sample Prepare NMR Sample Prepare IR Sample Prepare GC/MS Sample (Dissolve in CDCl3 + TMS) (Neat Liquid for ATR) (Dilute in Solvent) Phase 2: Data Acquisition Acquire ¹H & ¹³C NMR Spectra Acquire FT-IR Spectrum Acquire GC/MS Data Phase 3: Data Processing **Process NMR Data** Process IR Data Process MS Data (Background Subtraction, ATR Correction) (Identify Peak, Extract Spectrum) (FT, Phase, Baseline, Calibrate) Phase 4: Analysis & Interpretation Interpret NMR Interpret IR Interpret MS (Chemical Shifts, Integration) (Vibrational Modes, Fingerprint) (Molecular Ion, Fragmentation) Phase 5: Reporting Final Structural Confirmation **Data Reporting**

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Caption: General workflow for spectroscopic analysis of **1,4-Dioxane**.

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References

- 1. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation
 of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin
 coupling for line splitting doc brown's advanced organic chemistry revision notes
 [docbrown.info]
- 2. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. The vibrational spectrum of 1,4-dioxane in aqueous solution theory and experiment New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01198E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. unitedchem.com [unitedchem.com]
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